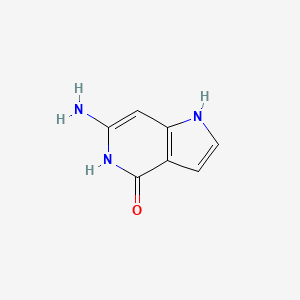
3,7-Dideazaguanin
Übersicht
Beschreibung
3,7-Dideazaguanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the absence of nitrogen atoms at positions 3 and 7 in the purine ring, which distinguishes it from its parent compound, guanine. The unique structure of 3,7-Dideazaguanine has garnered interest due to its potential biological and chemical applications.
Wissenschaftliche Forschungsanwendungen
3,7-Dideazaguanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleic acid interactions.
Biology: It is used to investigate the role of modified nucleobases in DNA and RNA.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of novel materials and as a precursor for other chemical compounds.
Wirkmechanismus
Target of Action
3,7-Dideazaguanine, also known as 7-Deazaguanine, primarily targets the molecular biology of DNA and tRNA . It plays a multifaceted role in shaping diverse yet essential biological processes .
Mode of Action
The compound interacts with its targets through a process known as transglycosylation . This process involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0), a process that is dependent on ATP hydrolysis by DpdB . This interaction results in significant changes in the structure of the DNA, leading to various downstream effects .
Biochemical Pathways
3,7-Dideazaguanine affects the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . This system is responsible for the 7-deazaguanine-based modification of DNA .
Pharmacokinetics
For instance, Adalimumab can decrease the serum concentration of 7-Deazaguanine , while Allopurinol can increase it .
Result of Action
The molecular and cellular effects of 3,7-Dideazaguanine’s action are diverse and dynamic. It contributes to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses, directly modulating the adaptability of living organisms . It also plays a role in the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .
Biochemische Analyse
Biochemical Properties
3,7-Dideazaguanine plays a significant role in biochemical reactions, particularly in the modification of nucleic acids. It interacts with enzymes such as tRNA-guanine transglycosylase, which is involved in the exchange of guanine bases in tRNA for 7-deazaguanine derivatives . This interaction is crucial for the fine-tuning of translation efficiency and the modulation of codon-anticodon interactions . Additionally, 3,7-Dideazaguanine is involved in the biosynthesis of pyrrolopyrimidines, which are essential for various cellular processes .
Cellular Effects
3,7-Dideazaguanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the adaptability of living organisms by contributing to cellular stress resistance and self-nonself discrimination mechanisms . The compound’s presence in biologically active natural products underscores its versatility and pivotal contributions to the intricate web of molecular interactions within living organisms .
Molecular Mechanism
At the molecular level, 3,7-Dideazaguanine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it is incorporated into DNA in a transglycosylation reaction dependent on ATP hydrolysis by the enzyme DpdB . This process involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine, followed by the conversion of the modified DNA to ADG-modified DNA by the enzyme DpdC . These interactions highlight the compound’s role in nucleotide modification and its impact on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dideazaguanine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, the inhibition of DNA synthesis by 3,7-Dideazaguanine is temporally related to its ability to inhibit total DNA synthesis . These findings suggest that the compound’s effects may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3,7-Dideazaguanine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular stress resistance and modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including inhibition of DNA synthesis and potential cytotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
3,7-Dideazaguanine is involved in several metabolic pathways, including the biosynthesis of pyrrolopyrimidines and the modification of nucleic acids . The compound interacts with enzymes such as tRNA-guanine transglycosylase and DpdB, which are essential for its incorporation into DNA and subsequent modification . These interactions play a crucial role in the compound’s metabolic flux and its impact on cellular processes.
Transport and Distribution
Within cells and tissues, 3,7-Dideazaguanine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For example, the ATPase activity of DpdB is necessary for the insertion of 3,7-Dideazaguanine into DNA, highlighting the importance of transport mechanisms in its biochemical effects .
Subcellular Localization
The subcellular localization of 3,7-Dideazaguanine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,7-Dideazaguanine exerts its effects in the appropriate cellular context, contributing to its overall biochemical and cellular impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dideazaguanine typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine ring system. This is followed by functional group modifications to introduce the desired substituents at specific positions on the ring.
Industrial Production Methods: While detailed industrial production methods for 3,7-Dideazaguanine are not extensively documented, the synthesis generally involves large-scale organic synthesis techniques. These methods often require stringent reaction conditions, including controlled temperatures, pressures, and the use of specific catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dideazaguanine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Vergleich Mit ähnlichen Verbindungen
7-Deazaguanine: Similar in structure but lacks the nitrogen at position 7 only.
3-Deazaguanine: Similar in structure but lacks the nitrogen at position 3 only.
Guanine: The parent compound with nitrogen atoms at positions 3 and 7.
Uniqueness: 3,7-Dideazaguanine is unique due to the absence of nitrogen atoms at both positions 3 and 7, which imparts distinct chemical and biological properties. This dual modification can lead to different interactions with nucleic acids and enzymes compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-amino-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-3-5-4(1-2-9-5)7(11)10-6/h1-3,9H,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJCVIOWYHDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226851 | |
| Record name | 3,7-Dideazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75938-36-2 | |
| Record name | 3,7-Dideazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075938362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC328159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dideazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIDEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VP4BKD5SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 3,7-dideazaguanine?
A1: Unlike its analog 3-deazaguanine, 3,7-dideazaguanine (also known as 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one) did not demonstrate any significant antitumor, antiviral, or antibacterial properties in initial studies []. Furthermore, it was not found to be a substrate for key enzymes involved in purine metabolism, namely hypoxanthine-guanine phosphoribosyltransferase and purine nucleoside phosphorylase [].
Q2: How does the structure of 3,7-dideazaguanine differ from guanine, and why might this impact its biological activity?
A2: 3,7-Dideazaguanine is a guanine analog where the nitrogen atoms at the 3 and 7 positions are replaced by carbon atoms [, , , ]. This structural modification likely affects its ability to interact with enzymes or receptors that typically recognize guanine, explaining its lack of observed biological activity compared to guanine or other analogs [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1216503.png)
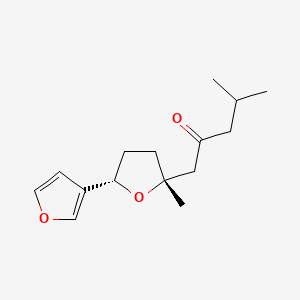
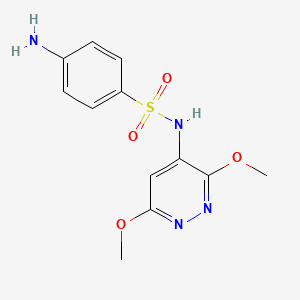
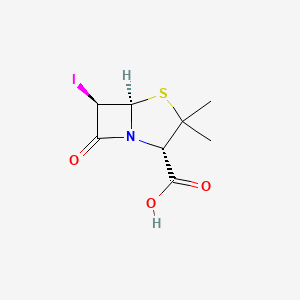

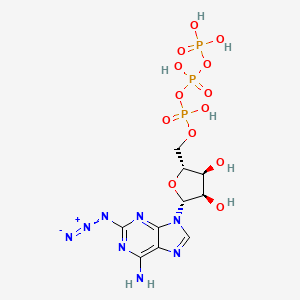

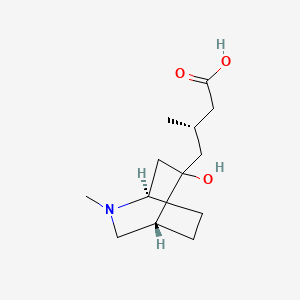
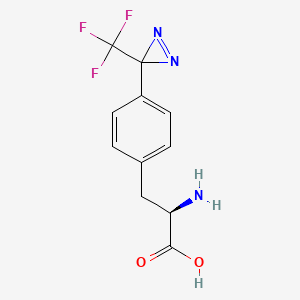
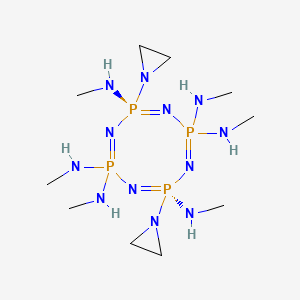

![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)
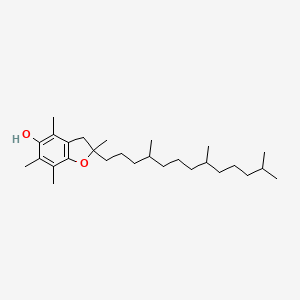
![3-[[1-[4-(Diaminomethylideneamino)butylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1216526.png)
